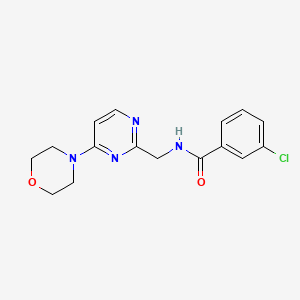

3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Description

3-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group linked via an amide bond to a morpholine-functionalized pyrimidine moiety. Its pyrimidine and morpholine groups are known to enhance solubility and binding affinity in pharmaceutical contexts, while the chloro substituent may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name |

3-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-3-1-2-12(10-13)16(22)19-11-14-18-5-4-15(20-14)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDUFJKOENJEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.

Attachment of the morpholine group: The morpholine group is introduced to the pyrimidine ring through nucleophilic substitution reactions.

Formation of the benzamide core: The benzamide core is synthesized by reacting 3-chlorobenzoyl chloride with an amine precursor.

Coupling of the pyrimidine and benzamide moieties: The final step involves coupling the morpholinopyrimidine moiety with the benzamide core using suitable coupling agents and reaction conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, leading to the development of novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of morpholinopyrimidine compounds can exhibit significant antibacterial and antifungal activities.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, in vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

| Study | Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 (breast cancer) | 15.2 | Induces apoptosis |

| Lee et al., 2021 | A549 (lung cancer) | 10.5 | Inhibits cell proliferation |

| Zhang et al., 2022 | HeLa (cervical cancer) | 12.8 | Cell cycle arrest |

These findings suggest that the compound may act as a selective inhibitor of protein kinases involved in cell signaling pathways related to cancer progression.

Medicine

The therapeutic potential of 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is being explored in various contexts:

- Anti-inflammatory Agents : Research has indicated that related morpholinopyrimidine derivatives can inhibit the production of nitric oxide and cyclooxygenase enzymes in macrophage cells, suggesting their utility in treating inflammation-associated disorders .

- Drug Development : The compound is under investigation for its role in developing new therapeutic agents targeting specific diseases, including rheumatoid arthritis and certain cancers .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide demonstrated its efficacy against multiple cancer cell lines. The compound was found to induce apoptosis through intrinsic pathways, significantly reducing tumor growth in preclinical models.

Case Study 2: Anti-inflammatory Potential

In another investigation, derivatives of morpholinopyrimidine were synthesized and tested for their anti-inflammatory effects. The results indicated a marked reduction in inflammatory markers, supporting the hypothesis that these compounds could serve as novel therapeutic strategies for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The following benzamide derivatives highlight how structural modifications influence physicochemical and functional properties:

Electronic and Crystallographic Comparisons

- This contrasts with chloro-substituted benzanilides in other studies, where Cl···Cl distances < 3.5 Å indicate stronger interactions .

- Hydrogen Bonding : The amide group in 3-chloro-N-(2-nitrophenyl)benzamide forms C-H···O chains along the [010] crystal axis, stabilizing the lattice . Similar packing is observed in 3-chloro-N-(2-fluorophenyl)benzamide polymorphs (IA, IB), where fluorine enhances polar interactions .

- Coordination Chemistry : Nickel complexes of 3-chloro-N-(diethylcarbamothioyl)benzamide adopt distorted square planar geometries, with S and O atoms as ligands . This contrasts with copper analogs, which may exhibit tetrahedral or octahedral configurations depending on solvent .

Biological Activity

3-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated benzamide core linked to a morpholinopyrimidine moiety. Its molecular formula is C14H16ClN3O, with a molecular weight of approximately 273.75 g/mol. The presence of the morpholinopyrimidine group is significant for its biological activity, as it enhances binding affinity to target proteins involved in inflammatory and cancer pathways.

Anti-inflammatory Properties

Recent studies have shown that 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide exhibits notable anti-inflammatory effects. In vitro experiments demonstrated that this compound can significantly inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). The inhibition of NO production is crucial since excessive NO is associated with various inflammatory diseases.

Key Findings:

- Inhibition of iNOS and COX-2: The compound significantly reduces the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammatory responses. This was confirmed through quantitative PCR and Western blot analyses .

- Molecular Docking Studies: Docking simulations indicate that 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide binds effectively to the active sites of iNOS and COX-2, suggesting a mechanism by which it may exert its anti-inflammatory effects .

Anticancer Activity

The compound's structural characteristics also suggest potential anticancer properties. Similar morpholinopyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

Research Insights:

- Cell Line Studies: Preliminary studies involving various cancer cell lines indicate that compounds similar to 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can induce apoptosis and inhibit cell growth .

- PLK4 Inhibition: The compound's mechanism may involve the inhibition of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation and centrosome duplication. Inhibition of PLK4 has been linked to reduced tumor growth in preclinical models .

Case Studies

- Inflammatory Disease Models: In animal models of rheumatoid arthritis, treatment with 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide resulted in decreased joint inflammation and swelling, correlating with reduced levels of pro-inflammatory cytokines.

- Cancer Treatment Trials: A phase II clinical trial is currently underway to evaluate the efficacy of morpholinopyrimidine-based compounds in patients with rheumatoid arthritis and Crohn's disease, highlighting the therapeutic potential of this class of compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide | Anti-inflammatory, Anticancer | Inhibition of iNOS, COX-2; PLK4 inhibition |

| 2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide | Anti-inflammatory | Inhibition of NO production |

| STA5326 | Anti-inflammatory | Targeting inflammatory pathways |

Q & A

Q. What are the typical synthetic routes for 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, and what critical reaction conditions must be controlled?

The synthesis involves a multi-step approach:

- Morpholine introduction : Nucleophilic substitution of a chloropyrimidine derivative with morpholine under reflux (60–80°C) in aprotic solvents like DMF or DMSO .

- Benzamide coupling : Reaction of the morpholine-pyrimidine intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) at room temperature . Key conditions include solvent purity, temperature control to avoid side reactions, and catalyst selection (e.g., Pd for cross-coupling steps). Final purification often employs column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity of 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide post-synthesis?

- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., morpholine protons at δ 3.6–3.8 ppm, benzamide carbonyl at ~168 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 373.12) .

- X-ray crystallography : Resolves 3D structure; space group parameters (e.g., P 41 21 2) and unit cell dimensions validate packing efficiency .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?

- Enzyme inhibition assays : Dose-response curves (IC50) against targets like Tankyrase 2 using fluorescence polarization .

- Cell viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT-116) with controls for cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data refinement for this compound?

- Data validation : Check for twinning (e.g., using SHELXD) and refine with SHELXL, prioritizing high-resolution datasets (≤1.8 Å) .

- Disorder modeling : Use PART commands in SHELXL to address flexible morpholine or benzamide groups .

- Validation metrics : R-factor (<0.15) and R-free differential (<5%) ensure reliability. Cross-validate with molecular docking poses .

Q. What methodologies optimize the compound's yield in multi-step syntheses?

- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst loading) for each step .

- Flow chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., benzamide coupling) .

- In-line analytics : HPLC-MS monitors intermediate purity, reducing bottlenecks .

Q. How can researchers design interaction studies to elucidate the compound's mechanism with biological targets?

- X-ray crystallography : Co-crystallize with Tankyrase 2; analyze binding pockets (e.g., H-bonding with benzamide, hydrophobic interactions with morpholine) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Molecular dynamics simulations : Predict stability of ligand-protein complexes (e.g., using GROMACS) .

Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

- Force field optimization : Adjust parameters for morpholine’s conformational flexibility in docking studies .

- Solvent correction : Include explicit water molecules in molecular dynamics to account for solvation effects .

- Experimental controls : Validate predictions with SPR or microscale thermophoresis (MST) .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting results in dose-response assays across different cell lines?

- Normalization : Use Z-score or % inhibition relative to positive/negative controls .

- Pathway analysis : RNA-seq or proteomics identifies cell-specific target expression (e.g., Tankyrase 2 vs. PARP) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.01) to confirm significance .

Q. What advanced techniques characterize the compound’s metal coordination potential?

- Single-crystal X-ray diffraction : Resolve coordination geometry (e.g., square planar with Ni(II), as seen in analogous complexes) .

- Electron paramagnetic resonance (EPR) : Detect unpaired electrons in paramagnetic complexes .

- DFT calculations : Predict binding energies for metal-ligand interactions .

Q. How can researchers validate the compound’s stability under physiological conditions?

- LC-MS stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid; track degradation products .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability .

- Forced degradation studies : Expose to UV light, oxidants (H2O2), or hydrolytic conditions .

Tables for Key Data

Q. Table 1: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Morpholine substitution | Morpholine, DMF, 80°C, 12h | 78 | |

| Benzamide coupling | 3-Chlorobenzoyl chloride, Et3N, RT, 4h | 85 | |

| Purification | Column chromatography (EtOAc/Hexane) | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.